molecular formula C21H15NO2 B14087756 Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- CAS No. 102421-84-1

Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans-

Cat. No.: B14087756
CAS No.: 102421-84-1
M. Wt: 313.3 g/mol
InChI Key: JXOBUUFRFLEJJR-TZIWHRDSSA-N
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Description

Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is of significant interest in scientific research due to its potential biological activities and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- typically involves the dihydroxylation of Dibenz(a,h)acridine. This can be achieved through several methods, including:

Industrial Production Methods

Industrial production of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is less common due to its specialized applications. the methods mentioned above can be scaled up for larger-scale synthesis if required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is unique due to its specific dihydrodiol structure, which influences its reactivity and biological activity. The presence of hydroxyl groups at the 3,4-positions makes it distinct from other PAHs .

Properties

CAS No.

102421-84-1

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

(18R,19R)-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,21-decaene-18,19-diol

InChI

InChI=1S/C21H15NO2/c23-19-10-8-15-16(21(19)24)7-9-18-17(15)11-13-6-5-12-3-1-2-4-14(12)20(13)22-18/h1-11,19,21,23-24H/t19-,21-/m1/s1

InChI Key

JXOBUUFRFLEJJR-TZIWHRDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=C[C@H]([C@@H]5O)O)N=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)N=C32

Origin of Product

United States

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